Alkaline Phosphatase Inhibition: Defining the Basal Activity Profile
In a direct enzymatic inhibition assay, 2-Phenacyl-4-phenylphthalazin-1-one (reported as CHEMBL165865) exhibited an IC50 of 180,000 nM (180 μM) against human placental alkaline phosphatase, indicating a weak but measurable interaction with this metalloenzyme [1]. This contrasts with the high potency (low nanomolar IC50) observed for many optimized phthalazinone derivatives against PARP-1, underscoring the critical role of precise substitution in target engagement [2].
| Evidence Dimension | Inhibitory potency (IC50) against human placental alkaline phosphatase |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 μM) |
| Comparator Or Baseline | Optimized phthalazinone PARP-1 inhibitors (e.g., DLC-1) [2] |
| Quantified Difference | >900,000-fold less potent (180,000 nM vs. <0.2 nM) |
| Conditions | In vitro enzymatic assay using 10 mM p-nitrophenyl phosphate as substrate |
Why This Matters
This quantitative profile establishes 2-Phenacyl-4-phenylphthalazin-1-one as a weak alkaline phosphatase ligand, making it a potentially useful tool compound for studying non-PARP phthalazinone interactions or as a negative control in PARP-1 assays, thereby justifying its procurement for specific biochemical investigations rather than as a lead for oncology.
- [1] BindingDB. (2013). BDBM50404871 (CHEMBL165865) Affinity Data: IC50 = 1.80E+5 nM for human placental alkaline phosphatase. View Source
- [2] Li, D., Chen, L., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 151, 107556. View Source
